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Introduction
6-Tridecyltetrahydro-2H-pyran-2-one, also known by its synonyms δ-octadecalactone and τ-

stearolactone, is a long-chain saturated δ-lactone. Lactones are cyclic esters that are

widespread in nature and contribute significantly to the aroma and flavor of many foods, and

some possess important biological activities. While many shorter-chain lactones are well-

characterized, the natural occurrence and biosynthesis of long-chain lactones such as 6-
tridecyltetrahydro-2H-pyran-2-one are less extensively documented. This technical guide

provides a comprehensive overview of the known natural sources of this compound, details of

its microbial production, experimental protocols for its isolation and analysis, and a discussion

of its biosynthetic pathway.

There have been conflicting reports regarding the natural occurrence of δ-octadecalactone,

with some databases listing it as not found in nature. However, scientific literature confirms its

presence in dairy products and as a metabolite of certain lactic acid bacteria.

Natural Occurrence and Microbial Production
The primary documented natural sources of 6-tridecyltetrahydro-2H-pyran-2-one are dairy

products and the fermentation of vegetable oils by specific strains of lactic acid bacteria.
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Dairy Products
Long-chain δ-lactones, including δ-octadecalactone, have been identified as natural

constituents of milk fat. These compounds are believed to contribute to the creamy taste and

texture of dairy products. For instance, δ-octadecalactone is thought to influence the melting

behavior of cream in the oral cavity[1]. The presence of these lactones in milk fat is a result of

the microbial and enzymatic activities inherent in milk and during the processing of dairy

products.

Microbial Fermentation
Recent research has demonstrated the de novo biosynthesis of δ-octadecalactone by specific

lactic acid bacteria (LAB) during the fermentation of vegetable oil. This discovery opens

avenues for the biotechnological production of this compound. A study identified three specific

strains capable of producing δ-octadecalactone from grapeseed oil[1]:

Lentilactobacillus parafarraginis FAM-1079

Lactococcus lactis subsp. lactis FAM-17918

Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003

The production of δ-octadecalactone by these strains was confirmed through gas

chromatography-mass spectrometry (GC-MS) analysis of the fermentation broth. The study

also noted that the application of sublethal heat stress to the bacterial cultures could

significantly increase the yield of δ-octadecalactone, with an improvement of up to a factor of

nine observed for L. lactis subsp. lactis biovar diacetylactis[1].

Quantitative Data
The following table summarizes the key quantitative information related to the microbial

production of 6-tridecyltetrahydro-2H-pyran-2-one.
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Parameter Value
Source
Organism(s)

Reference

Chemical Formula C₁₈H₃₄O₂ N/A --INVALID-LINK--

Molecular Weight 282.46 g/mol N/A --INVALID-LINK--

CAS Number 1227-51-6 N/A --INVALID-LINK--

Production

Improvement with

Heat Stress (V1)

~1.5-fold increase

Lentilactobacillus

parafarraginis FAM-

1079

[1]

Production

Improvement with

Heat Stress (V1)

~5-fold increase

Lactococcus lactis

subsp. lactis FAM-

17918

[1]

Production

Improvement with

Heat Stress (V2)

~9-fold increase

Lactococcus lactis

subsp. lactis biovar

diacetylactis FAM-

22003

[1]

Note: V1 and V2 refer to different heat stress conditions applied during fermentation as

described in the cited literature.

Biosynthetic Pathway
The biosynthesis of long-chain δ-lactones in microorganisms is understood to originate from

fatty acid metabolism. While the specific enzymatic steps for 6-tridecyltetrahydro-2H-pyran-2-
one in the identified lactic acid bacteria have not been fully elucidated, a general pathway can

be proposed. The process begins with long-chain fatty acids, such as those present in

vegetable oil. These fatty acids undergo hydroxylation, followed by β-oxidation and subsequent

intramolecular cyclization (lactonization) to form the δ-lactone ring.

A key enzyme in this pathway is believed to be a fatty acid hydratase, which introduces a

hydroxyl group onto the fatty acid chain. In lactic acid bacteria, these enzymes have been

shown to hydroxylate unsaturated fatty acids. Subsequent rounds of β-oxidation shorten the

carbon chain, and when a hydroxyl group is positioned at the δ-carbon (the 5th carbon from the
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carboxyl group), spontaneous or enzyme-catalyzed lactonization can occur to form the stable

six-membered ring of the δ-lactone.

Fatty Acid Metabolism Lactonization

Long-chain Fatty Acid (C18) Hydroxy Fatty Acid
Fatty Acid Hydratase

β-Oxidation Intermediates
β-Oxidation

5-Hydroxyoctadecanoic Acid 6-Tridecyltetrahydro-2H-pyran-2-one

Intramolecular
Cyclization

Click to download full resolution via product page

A proposed biosynthetic pathway for 6-tridecyltetrahydro-2H-pyran-2-one.

Experimental Protocols
The following sections provide detailed methodologies for the microbial production, extraction,

and analysis of 6-tridecyltetrahydro-2H-pyran-2-one based on published research.

Microbial Production of 6-Tridecyltetrahydro-2H-pyran-2-
one
This protocol is adapted from the methodology used for producing δ-lactones from vegetable

oil using lactic acid bacteria.

1. Bacterial Strains and Culture Conditions:

Strains:Lentilactobacillus parafarraginis FAM-1079, Lactococcus lactis subsp. lactis FAM-

17918, or Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003.

Growth Medium: De Man, Rogosa and Sharpe (MRS) broth or a suitable milk-based

medium.

Incubation: Incubate cultures at 30°C for 24-48 hours under anaerobic or microaerophilic

conditions.

2. Fermentation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b075783?utm_src=pdf-body-img
https://www.benchchem.com/product/b075783?utm_src=pdf-body
https://www.benchchem.com/product/b075783?utm_src=pdf-body
https://www.benchchem.com/product/b075783?utm_src=pdf-body
https://www.benchchem.com/product/b075783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate: Use a sterile emulsion of grapeseed oil (or other suitable vegetable oil) in the

growth medium. A typical concentration would be 1-5% (v/v) oil.

Inoculation: Inoculate the oil-containing medium with a fresh overnight culture of the selected

bacterial strain (e.g., 1-5% v/v inoculum).

Fermentation Conditions: Incubate the fermentation mixture at 30°C for 48-72 hours with

gentle agitation.

(Optional) Heat Stress for Increased Yield: To enhance production, apply a sublethal heat

stress to the culture. For example, after 24 hours of fermentation, increase the temperature

to 42°C for a period of 1-2 hours before returning to the optimal growth temperature.

Extraction and Isolation Protocol
This protocol outlines a general procedure for the extraction and purification of the lipophilic

lactone from the fermentation broth.

1. Initial Extraction:

Centrifuge the fermentation broth to separate the bacterial cells and any remaining oil phase

from the aqueous supernatant.

Combine the cell pellet and the oil layer.

Perform a liquid-liquid extraction of the combined pellet and oil with a non-polar organic

solvent such as hexane or a slightly more polar solvent like ethyl acetate. Repeat the

extraction three times to ensure complete recovery.

Pool the organic extracts and dry over anhydrous sodium sulfate.

Concentrate the extract under reduced pressure using a rotary evaporator.

2. Purification by Solid-Phase Extraction (SPE):

Stationary Phase: Use a silica-based or aminopropyl-bonded silica SPE cartridge.
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Sample Loading: Dissolve the concentrated extract in a small volume of a non-polar solvent

(e.g., hexane) and load it onto the pre-conditioned SPE cartridge.

Washing: Wash the cartridge with a non-polar solvent to remove highly non-polar impurities

like fatty acids.

Elution: Elute the lactone fraction with a solvent of intermediate polarity, such as a mixture of

hexane and ethyl acetate (e.g., 90:10 or 80:20 v/v). Collect the fractions.

Monitor the fractions by thin-layer chromatography (TLC) or a rapid GC-MS scan to identify

the fractions containing the target compound.

Pool the pure fractions and evaporate the solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fermentation Broth

Centrifugation

Cell Pellet & Oil Layer

Liquid-Liquid Extraction

Crude Organic Extract

Concentration

Concentrated Extract

Solid-Phase Extraction (SPE)

Purified 6-Tridecyltetrahydro-2H-pyran-2-one

Click to download full resolution via product page

A general workflow for the extraction and purification of the target lactone.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is the primary analytical technique for the identification and quantification of 6-
tridecyltetrahydro-2H-pyran-2-one.

1. Sample Preparation:

For quantitative analysis, dissolve a known amount of the purified extract in a suitable

solvent (e.g., hexane or dichloromethane).

Add an internal standard (e.g., a deuterated lactone or a lactone with a different chain length

not present in the sample) for accurate quantification.

2. GC-MS Conditions:

Gas Chromatograph: Agilent 7890B GC or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30

m x 0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Injection: Splitless injection of 1 µL of the sample.

Oven Temperature Program:

Initial temperature: 50°C, hold for 2 minutes.

Ramp 1: Increase to 250°C at a rate of 10°C/min.

Hold at 250°C for 10 minutes.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-400.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

3. Data Analysis:

Identification: Identify 6-tridecyltetrahydro-2H-pyran-2-one by comparing its retention time

and mass spectrum with that of an authentic standard or by matching the mass spectrum

with a library (e.g., NIST). The characteristic fragment ion for δ-lactones is often found at m/z

99.

Quantification: Quantify the compound by integrating the peak area of a characteristic ion

and comparing it to the peak area of the internal standard.

Conclusion
6-Tridecyltetrahydro-2H-pyran-2-one is a naturally occurring long-chain δ-lactone found in

dairy products and producible through microbial fermentation. Its presence contributes to the

sensory properties of foods, and as a member of the lactone family, it may possess biological

activities of interest to the pharmaceutical and drug development industries. The protocols

outlined in this guide provide a framework for the production, isolation, and analysis of this

compound, facilitating further research into its properties and potential applications. The

continued exploration of microbial sources and biosynthetic pathways will be crucial for

unlocking the full potential of this and other long-chain lactones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pyran-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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2h-pyran-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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